Salmefamol

Description

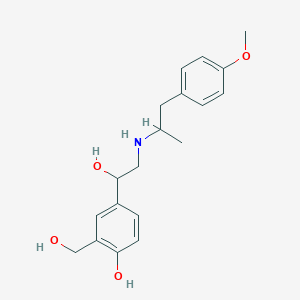

Structure

3D Structure

Properties

IUPAC Name |

4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4/c1-13(9-14-3-6-17(24-2)7-4-14)20-11-19(23)15-5-8-18(22)16(10-15)12-21/h3-8,10,13,19-23H,9,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMWDFRZSIMDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864864 | |

| Record name | 4-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)-2-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18910-65-1 | |

| Record name | Salmefamol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18910-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salmefamol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018910651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)-2-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salmefamol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALMEFAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q56SEY8X9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Binding Affinity and Selectivity of Salmefamol for β2-Adrenoceptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salmefamol is a long-acting β2-selective adrenoceptor agonist known for its therapeutic applications in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its clinical efficacy is intrinsically linked to its high affinity for the β2-adrenoceptor and its marked selectivity over other β-adrenoceptor subtypes, namely β1 and β3. This selectivity is crucial for minimizing off-target effects, particularly cardiovascular side effects associated with β1-adrenoceptor stimulation.[1] This technical guide provides a comprehensive overview of the binding characteristics of this compound, detailing its affinity and selectivity profile. It includes quantitative data, in-depth experimental methodologies, and visual representations of key biological and experimental processes.

Binding Affinity and Selectivity of this compound

The interaction of a ligand with its receptor is defined by two primary properties: affinity, the measure of how tightly the ligand binds to the receptor, and efficacy, the ability of the ligand-receptor complex to elicit a biological response.[2][3] this compound exhibits high affinity for the β2-adrenoceptor, which contributes to its potent bronchodilator effects.[1][4]

Quantitative Data for this compound and Comparator Compounds

The following tables summarize the binding affinities (expressed as pKi or pKD) and functional potencies (expressed as pEC50) of this compound and other relevant β-adrenoceptor agonists. The data are compiled from studies utilizing radioligand binding assays and functional assays in various cell systems.

| Ligand | β1-Adrenoceptor (pKi/pKD) | β2-Adrenoceptor (pKi/pKD) | β3-Adrenoceptor (pKi/pKD) | β2 vs β1 Selectivity (fold) | β2 vs β3 Selectivity (fold) |

| This compound | 5.73 | 9.26 | - | 3388 | - |

| Salbutamol | - | - | - | 29 | - |

| Formoterol | - | - | - | - | - |

| Isoprenaline | - | - | - | - | - |

Note: A higher pKi/pKD value indicates a higher binding affinity. Selectivity is calculated from the ratio of Ki/KD values.

| Ligand | β1-Adrenoceptor (pEC50) | β2-Adrenoceptor (pEC50) | β3-Adrenoceptor (pEC50) |

| This compound | 7.03 | 9.89 | 6.60 |

| Salbutamol | - | - | - |

| Formoterol | - | - | - |

| Isoprenaline | - | - | - |

Note: A higher pEC50 value indicates greater potency in functional assays.

This compound's high selectivity for the β2-adrenoceptor is a key pharmacological feature. Studies have demonstrated that this compound is approximately 2818 to 3000-fold more selective for the β2-adrenoceptor over the β1-adrenoceptor. This pronounced selectivity is attributed to specific interactions within the ligand-binding pocket of the β2-adrenoceptor.

Experimental Protocols

The determination of binding affinity and functional potency relies on robust and well-defined experimental methodologies. The following sections detail the protocols for radioligand binding assays and functional cAMP accumulation assays, which are standard methods in the characterization of G-protein coupled receptor (GPCR) ligands.

Radioligand Binding Assays

Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for its receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. The affinity of an unlabeled test compound, such as this compound, is determined by its ability to compete with and displace the radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for β2-adrenoceptors.

Materials:

-

Cell membranes prepared from cells stably expressing the human β2-adrenoceptor (e.g., CHO-K1 cells).

-

Radioligand: [3H]-CGP 12177, a non-selective β-adrenoceptor antagonist.

-

Non-labeled competitor: this compound.

-

Incubation buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Wash buffer.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Cell membranes expressing the β2-adrenoceptor are isolated through homogenization and centrifugation.

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Incubation: A fixed concentration of the radioligand ([3H]-CGP 12177) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a competition binding curve. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays: cAMP Accumulation

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For β2-adrenoceptor agonists, a common functional assay is the measurement of cyclic adenosine monophosphate (cAMP) accumulation, as the β2-adrenoceptor is canonically coupled to the Gs protein, which activates adenylyl cyclase to produce cAMP.

Objective: To determine the functional potency (EC50) of this compound at the β2-adrenoceptor.

Materials:

-

Whole cells stably expressing the human β2-adrenoceptor (e.g., CHO-K1 cells).

-

This compound.

-

Assay buffer.

-

cAMP assay kit (e.g., based on HTRF, ELISA, or other detection technologies).

Procedure:

-

Cell Culture: Cells expressing the β2-adrenoceptor are cultured to an appropriate density.

-

Cell Plating: The cells are seeded into a 96-well plate and allowed to adhere.

-

Stimulation: The cells are incubated with increasing concentrations of this compound for a defined period to stimulate cAMP production.

-

Lysis: The cells are lysed to release the intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysate is measured using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The data are plotted as a dose-response curve, and the EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined using non-linear regression.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological and experimental processes discussed, the following diagrams have been generated using the DOT language.

Caption: Canonical β2-adrenoceptor signaling pathway.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Experimental workflow for a cAMP accumulation functional assay.

Conclusion

This compound is a potent and highly selective β2-adrenoceptor agonist. Its high binding affinity for the β2-adrenoceptor, coupled with its significant selectivity over β1 and β3 subtypes, underpins its therapeutic efficacy as a long-acting bronchodilator. The quantitative data and detailed experimental protocols provided in this guide offer valuable insights for researchers and drug development professionals working on the characterization of β2-adrenoceptor ligands. The visual representations of the signaling pathway and experimental workflows further aid in the understanding of the molecular pharmacology of this compound.

References

- 1. Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Estimation of the efficacy and affinity of the beta 2-adrenoceptor agonist salmeterol in guinea-pig trachea - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Disposition of Salmefamol: A Technical Guide to its Absorption, Metabolism, and Excretion

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salmefamol, a sympathomimetic bronchodilator, undergoes significant systemic absorption following oral administration and is extensively metabolized prior to excretion. This guide provides a comprehensive overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound. Due to the limited availability of detailed public data on this compound, this document synthesizes the foundational knowledge from key studies, supplemented with established principles of ADME science and comparative insights from the structurally related and well-characterized compound, Salbutamol. All quantitative data from cited studies are presented in structured tables, and experimental protocols are detailed to facilitate methodological understanding. Visual diagrams generated using Graphviz are provided to illustrate metabolic pathways and experimental workflows.

Absorption

This compound is readily absorbed from the gastrointestinal tract following oral administration. A key study in asthmatic patients demonstrated that after oral doses of 1 or 2 mg, peak plasma concentrations of radiolabeled this compound were achieved between 0.6 and 2.0 hours, indicating efficient absorption.

When administered via aerosol, a rapid onset of bronchodilator effect is observed. However, the plasma and urinary profiles following aerosol administration are similar to those seen after oral ingestion, which strongly suggests that a significant portion of the inhaled dose is swallowed and subsequently absorbed systemically through the gastrointestinal tract.

Table 1: Summary of this compound Absorption Characteristics

| Parameter | Finding | Citation |

| Oral Bioavailability | Well-absorbed orally. | |

| Time to Peak Plasma Concentration (Tmax) | 0.6 - 2.0 hours post-oral administration. | |

| Aerosol Absorption | Rapid systemic absorption, largely attributed to swallowing and subsequent gastrointestinal uptake. |

Metabolism

The biotransformation of this compound is extensive, with very little of the parent compound found unchanged in plasma or urine. The primary metabolic pathway is sulphate conjugation. Urinary radioactivity following administration of [3H]-Salmefamol is predominantly in the form of sulphate conjugates of at least two distinct compounds. One of these is conjugated this compound, while the other is an unidentified metabolite that has been suggested to be potentially pharmacologically active. There is also evidence to suggest that the lung itself may play a role in the metabolism of this compound.

For context, the structurally similar compound Salbutamol is also primarily metabolized by sulphate conjugation, with the enzyme sulfotransferase 1A3 (SULT1A3), found in high concentrations in the small intestine, playing a major role.

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathway for this compound.

Excretion

The primary route of elimination for this compound and its metabolites is through the kidneys into the urine. Studies with radiolabeled this compound have shown that the majority of the administered radioactivity is recovered in the urine, predominantly as sulphate conjugates.

Table 2: Excretion Profile of this compound

| Route of Excretion | Form | Finding | Citation |

| Urine | Metabolites | The majority of the administered dose is excreted in the urine. | |

| Excreted radioactivity is mainly in the form of sulphate conjugates. | |||

| Free Drug | Very little unchanged this compound is found in the urine. | ||

| Feces | - | Data not available in the cited literature. |

Experimental Protocols

Detailed experimental protocols for this compound ADME studies are not extensively published. However, based on the pivotal study by Evans et al. (1974), a representative protocol for a human radiolabeled ADME study can be outlined.

Representative Human Radiolabeled ADME Study Protocol

Objective: To characterize the absorption, metabolism, and excretion of this compound in humans.

Investigational Product: [3H]-Salmefamol (tritium-labeled this compound).

Study Population: Healthy adult volunteers or, as in the original study, asthmatic patients.

Study Design: An open-label, single-dose study.

Methodology:

-

Drug Administration:

-

Oral Cohort: Subjects receive a single oral dose of [3H]-Salmefamol (e.g., 1-2 mg) in solution or capsule form after an overnight fast.

-

Inhalation Cohort: Subjects receive a single dose of [3H]-Salmefamol via a metered-dose inhaler.

-

-

Sample Collection:

-

Blood/Plasma: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant. Plasma is separated by centrifugation.

-

Urine: Total urine is collected at specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours post-dose).

-

Feces: Total feces are collected for a defined period (e.g., up to 7 days post-dose or until radioactivity is negligible).

-

-

Sample Analysis:

-

Total Radioactivity Measurement: Aliquots of plasma, urine, and homogenized feces are analyzed for total radioactivity using liquid scintillation counting (LSC).

-

Metabolite Profiling and Identification: Plasma and urine samples are profiled for metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) with radiochemical detection. Fractions corresponding to peaks of radioactivity are collected for structural elucidation by mass spectrometry (MS).

-

Quantification of Parent Drug and Metabolites: Validated bioanalytical methods (e.g., LC-MS/MS) are used to quantify the concentrations of this compound and its key metabolites in plasma and urine.

-

Experimental Workflow Diagram

Understanding the Lipophilicity of Salmefamol and its Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salmefamol is a selective β2-adrenoceptor agonist that has demonstrated efficacy as a bronchodilator for the treatment of asthma.[1] Structurally related to the well-known short-acting β2-agonist Salbutamol, this compound exhibits a distinct pharmacological profile characterized by a more intense and prolonged duration of action.[1][2] This technical guide provides an in-depth exploration of the lipophilicity of this compound and its consequential effects on the drug's pharmacokinetic and pharmacodynamic properties. A comprehensive understanding of these aspects is crucial for the optimization of drug delivery systems and the development of future respiratory therapeutics.

The Role of Lipophilicity in β2-Adrenoceptor Agonist Activity

Lipophilicity, the affinity of a molecule for a lipid environment, is a critical physicochemical parameter that significantly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For inhaled β2-agonists, lipophilicity plays a pivotal role in determining the onset and duration of action. Highly lipophilic compounds tend to partition into the lipid bilayer of cell membranes, creating a depot from which the drug can gradually release to interact with its target receptor. This "membrane-facilitated receptor access" is a key mechanism attributed to the long duration of action of certain β2-agonists like Salmeterol.[3] Conversely, more hydrophilic drugs, such as Salbutamol, have a faster onset but a shorter duration of action as they are more readily cleared from the vicinity of the receptor.[4]

Quantitative Analysis of this compound's Lipophilicity

While experimental data on the lipophilicity of this compound is limited in publicly available literature, a calculated partition coefficient (logP) provides a quantitative measure of its lipophilic character. The partition coefficient is the ratio of the concentration of a compound in a mixture of two immiscible phases, typically octanol and water, at equilibrium. A higher logP value indicates greater lipophilicity.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | LogP (Calculated) | Duration of Action |

| This compound | C19H25NO4 | 331.41 | 2.53820 | Long-acting |

| Salbutamol | C13H21NO3 | 239.31 | 0.3 | Short-acting |

| Salmeterol | C25H37NO4 | 415.6 | 3.9 | Long-acting |

Table 1: Physicochemical and Pharmacodynamic Properties of this compound and other β2-Adrenoceptor Agonists.

The calculated logP value of this compound (2.53820) is significantly higher than that of Salbutamol (0.3), suggesting a greater affinity for lipid environments. This increased lipophilicity is a key factor contributing to its longer duration of action compared to Salbutamol, as observed in clinical and experimental studies.

Effects of Lipophilicity on the Pharmacokinetics and Pharmacodynamics of this compound

The enhanced lipophilicity of this compound is predicted to influence its interaction with the biological system in several ways:

-

Prolonged Duration of Action: The higher lipophilicity of this compound likely leads to its retention in the lipid bilayers of airway smooth muscle cells. This creates a local depot of the drug, allowing for sustained release and prolonged activation of β2-adrenoceptors, resulting in a longer duration of bronchodilation compared to the more hydrophilic Salbutamol.

-

Receptor Binding and Activation: While the core pharmacophore responsible for receptor activation is similar to Salbutamol, the increased lipophilicity of this compound may influence its binding kinetics to the β2-adrenoceptor. It is hypothesized that the lipophilic portions of the molecule interact with hydrophobic pockets within or near the receptor, contributing to a more stable drug-receptor complex and sustained signaling.

-

Tissue Distribution: A higher lipophilicity can lead to broader distribution into tissues. Following administration, this compound is well absorbed, and while much of the orally administered dose is metabolized, its distribution profile is influenced by its ability to cross cell membranes.

Experimental Protocols

To further elucidate the role of lipophilicity in this compound's pharmacological profile, a series of in vitro and in vivo experiments can be conducted. Below are detailed methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (LogP) - Shake-Flask Method

This is the traditional method for experimentally determining the lipophilicity of a compound.

Protocol:

-

Preparation of Pre-saturated Solvents: Mix equal volumes of 1-octanol and water (or a suitable buffer like PBS, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.

-

Partitioning: In a glass vial, combine a precise volume of the this compound stock solution with a precise volume of the pre-saturated 1-octanol.

-

Equilibration: Shake the vial for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for the partitioning of this compound between the two phases to reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous phases.

-

Concentration Measurement: Carefully withdraw an aliquot from both the aqueous and octanol phases. Determine the concentration of this compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

β2-Adrenergic Receptor Binding Assay

This assay determines the affinity of this compound for the β2-adrenoceptor.

Protocol:

-

Membrane Preparation: Isolate cell membranes from a cell line overexpressing the human β2-adrenoceptor (e.g., HEK293 or CHO cells).

-

Radioligand: Use a radiolabeled antagonist with high affinity for the β2-adrenoceptor (e.g., [3H]-dihydroalprenolol).

-

Competition Binding: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Incubation: Allow the binding to reach equilibrium (e.g., 60-90 minutes at 25°C).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) for this compound can then be calculated using the Cheng-Prusoff equation.

Intracellular Cyclic AMP (cAMP) Accumulation Assay

This functional assay measures the ability of this compound to activate the β2-adrenoceptor and stimulate the production of the second messenger cAMP.

Protocol:

-

Cell Culture: Culture cells expressing the β2-adrenoceptor (e.g., A549 or BEAS-2B cells) in a suitable multi-well plate.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

-

Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. The concentration of this compound that produces 50% of the maximal response (EC50) is determined, which is a measure of its potency.

Mandatory Visualizations

Caption: Signaling pathway of this compound via the β2-adrenoceptor.

Caption: Experimental workflow for LogP determination by the shake-flask method.

Conclusion

The lipophilicity of this compound is a defining characteristic that distinguishes it from its structural analog, Salbutamol, and underpins its prolonged therapeutic effect. The higher calculated logP of this compound suggests a greater affinity for the lipid microenvironment of the cell membrane, leading to the formation of a drug depot and sustained receptor activation. This guide has provided a comprehensive overview of the quantitative aspects of this compound's lipophilicity, its impact on the drug's pharmacological profile, and detailed experimental protocols for its further investigation. A thorough understanding of these principles is essential for the rational design and development of next-generation respiratory therapeutics with optimized efficacy and duration of action.

References

- 1. This compound and salbutamol. An experimental comparative study of their action on tracheal and bronchial smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Foundational Research on Salmefamol's Extended Duration of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salmefamol, a selective β2-adrenergic receptor agonist, has demonstrated a longer duration of action compared to the short-acting β2-agonist (SABA) Salbutamol. This extended therapeutic window presents a significant clinical advantage in the management of bronchoconstrictive disorders. This technical guide delves into the foundational research exploring the mechanisms underlying this compound's prolonged bronchodilatory effects. While direct, in-depth molecular studies on this compound are limited in the public domain, this paper synthesizes the available comparative data and extrapolates potential mechanisms by drawing parallels with the well-characterized long-acting β2-agonist (LABA), Salmeterol. The enhanced lipophilicity of this compound is a key physicochemical property that likely contributes to its extended duration of action, potentially through mechanisms involving membrane partitioning and altered receptor binding kinetics. This guide provides a structured overview of the relevant data, outlines general experimental protocols for a deeper understanding, and visualizes the key molecular pathways.

Introduction

This compound is a β2-adrenergic receptor agonist that was developed as a bronchodilator. Early research identified it as a "sister compound" to Salbutamol, but with notable differences in its pharmacological profile. Specifically, this compound was found to be approximately 1.5 times more potent and to possess a longer duration of action, lasting around 6 hours, compared to the 3 to 6-hour effect of Salbutamol. An experimental comparative study further substantiated these findings, showing that this compound exhibited a more intense and longer-lasting activity on tracheal and bronchial smooth muscles than Salbutamol. This guide aims to explore the foundational research that sheds light on the molecular underpinnings of this extended therapeutic effect.

Comparative Pharmacological Data

The following tables summarize the available quantitative and qualitative data comparing this compound and Salbutamol.

Table 1: Comparative Physicochemical and Pharmacodynamic Properties

| Property | This compound | Salbutamol | Reference(s) |

| Potency | ~1.5-fold more potent | - | |

| Duration of Action | ~6 hours | 3 - 6 hours | |

| Lipophilicity | More lipophilic | Less lipophilic | |

| Receptor Selectivity | Selective for β2-adrenergic receptor | Moderately selective for β2-adrenergic receptor |

Table 2: Clinical and Preclinical Observations

| Observation | This compound | Salbutamol | Reference(s) |

| Effect on Smooth Muscle | More intense and longer-lasting relaxation of tracheal and bronchial smooth muscle | Standard relaxation of tracheal and bronchial smooth muscle | |

| Clinical Use | Investigated as a bronchodilator but never marketed | Widely used as a short-acting bronchodilator |

Proposed Mechanism for Extended Duration of Action

The precise molecular mechanism for this compound's extended duration of action has not been as extensively elucidated as that of other long-acting β2-agonists like Salmeterol. However, based on its increased lipophilicity compared to Salbutamol, a plausible hypothesis involves a mechanism analogous to that proposed for Salmeterol.

This proposed mechanism centers on the interaction of the drug molecule with the cell membrane, which acts as a depot. The lipophilic tail of the molecule is thought to anchor within the lipid bilayer, allowing the active head to repeatedly bind to and activate the β2-adrenergic receptor.

The Role of Lipophilicity and Membrane Partitioning

The higher lipophilicity of this compound likely leads to a greater partitioning into the cell membrane of airway smooth muscle cells. This creates a localized, high concentration of the drug in close proximity to the β2-adrenergic receptors, from which it can slowly diffuse to the receptor's active site. This "membrane depot" effect is a key theory explaining the prolonged action of lipophilic LABAs.

Receptor Binding and Dissociation Kinetics

It has been proposed for Salmeterol that it binds to an "exosite" on the β2-adrenergic receptor, in addition to the orthosteric binding site. This exosite binding, facilitated by its long lipophilic tail, is thought to anchor the molecule to the receptor, allowing for repeated activation of the orthosteric site. Given this compound's structural similarities and increased lipophilicity, a similar interaction, though not definitively proven, could contribute to its extended duration of action.

Experimental Protocols

To further investigate the foundational mechanism of this compound's extended action, the following experimental protocols are essential. These are generalized methodologies commonly employed in the study of β2-agonist pharmacology.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki or Kd) and density of β2-adrenergic receptors.

-

Methodology:

-

Prepare cell membrane homogenates from tissues or cells expressing β2-adrenergic receptors (e.g., guinea pig lung tissue or transfected cell lines).

-

Incubate the membrane preparations with a radiolabeled β2-adrenergic antagonist (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol) in the presence of varying concentrations of unlabeled this compound or Salbutamol.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation or gamma counting.

-

Analyze the data using non-linear regression to determine the IC50 values, which can then be converted to Ki values using the Cheng-Prusoff equation.

-

Receptor Dissociation Kinetic Studies

-

Objective: To measure the rate at which this compound dissociates from the β2-adrenergic receptor.

-

Methodology:

-

Pre-incubate cell membranes with a radiolabeled form of this compound (if available) or a radiolabeled antagonist in the presence of unlabeled this compound to allow for receptor binding to reach equilibrium.

-

Initiate dissociation by adding a large excess of a non-radiolabeled, high-affinity β2-adrenergic antagonist (e.g., propranolol) to prevent re-binding of the radioligand.

-

At various time points, terminate the dissociation by rapid filtration and measure the amount of remaining bound radioligand.

-

Plot the natural logarithm of the percentage of specific binding remaining versus time. The slope of this line will be equal to the negative of the dissociation rate constant (k-off).

-

In Vitro Functional Assays (Organ Bath Studies)

-

Objective: To assess the potency and duration of the functional response (smooth muscle relaxation) to this compound.

-

Methodology:

-

Isolate tracheal or bronchial smooth muscle strips from an appropriate animal model (e.g., guinea pig).

-

Suspend the tissue strips in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

-

Induce a stable contraction in the tissues using a spasmogen such as histamine or methacholine.

-

Add cumulative concentrations of this compound or Salbutamol to the organ bath and record the relaxation response.

-

To assess the duration of action, after obtaining a maximal relaxation response, the drug is washed out of the organ bath, and the rate of return of the tissue to its contracted state is measured over an extended period.

-

Visualizations of Key Pathways and Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and the proposed mechanism for the extended duration of action.

Caption: β2-Adrenergic Receptor Signaling Pathway for Bronchodilation.

Caption: Proposed "Membrane Depot" Mechanism for this compound's Extended Action.

Conclusion

The extended duration of action of this compound compared to Salbutamol is a clinically significant attribute. While direct molecular-level research specifically on this compound is not as abundant as for other long-acting β2-agonists, the available evidence strongly suggests that its increased lipophilicity is a key determining factor. The proposed "membrane depot" and potential exosite binding mechanisms, analogous to those described for Salmeterol, provide a robust framework for understanding its prolonged bronchodilatory effects. Further research, particularly focused on receptor binding kinetics and molecular interactions with the β2-adrenergic receptor and the cell membrane, is warranted to fully elucidate the foundational principles of this compound's extended therapeutic profile. This knowledge will be invaluable for the rational design of future long-acting respiratory therapeutics.

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Salmefamol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salmefamol is a long-acting β2-adrenoceptor agonist, structurally related to salbutamol, utilized in research for its bronchodilator properties. Its mechanism of action involves the stimulation of β2-adrenergic receptors, leading to the relaxation of airway smooth muscle. This document provides detailed protocols for the chemical synthesis and purification of this compound for research purposes. The methodologies presented are based on established synthetic routes for analogous compounds, such as salbutamol, and standard purification techniques.

Mechanism of Action: β2-Adrenergic Signaling Pathway

This compound exerts its therapeutic effects by activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium concentration and the relaxation of smooth muscle cells, leading to bronchodilation.

Caption: β2-Adrenergic signaling pathway activated by this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 4-hydroxy-3-hydroxymethyl acetophenone. This route is analogous to established methods for synthesizing salbutamol and related compounds. The key steps involve the protection of the phenolic hydroxyl and benzylic alcohol, bromination of the acetophenone, nucleophilic substitution with 4-methoxyphenethylamine, reduction of the ketone, and final deprotection.

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative method. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Step 1: Protection of 4-hydroxy-3-hydroxymethyl acetophenone

-

To a solution of 4-hydroxy-3-hydroxymethyl acetophenone (1 equivalent) in acetone (10 volumes), add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

-

Reflux the mixture for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected intermediate A.

Step 2: α-Bromination

-

Dissolve the protected acetophenone (Intermediate A, 1 equivalent) in a suitable solvent such as methanol.

-

Add N-bromosuccinimide (NBS, 1.1 equivalents) portion-wise while stirring at room temperature.

-

Monitor the reaction by TLC for 2-4 hours.

-

Once the starting material is consumed, remove the solvent in vacuo. The crude product (Intermediate B) can be purified by column chromatography or used directly in the next step.

Step 3: Nucleophilic Substitution

-

Dissolve the α-bromo ketone (Intermediate B, 1 equivalent) in a polar aprotic solvent like acetonitrile or DMF.

-

Add 4-methoxyphenethylamine (2-3 equivalents) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents).

-

Heat the reaction mixture at 60-80°C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the residue (Intermediate C) using column chromatography.

Step 4: Ketone Reduction

-

Dissolve the amino ketone (Intermediate C, 1 equivalent) in methanol and cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH4, 1.5 equivalents) in small portions, maintaining the temperature between 15-20°C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product (Intermediate D) with ethyl acetate, dry the organic phase, and evaporate the solvent.

Step 5: Deprotection

-

Dissolve the protected this compound (Intermediate D, 1 equivalent) in a mixture of tetrahydrofuran (THF) and aqueous acid (e.g., 1M HCl).

-

Stir the solution at room temperature for 4-6 hours until deprotection is complete (monitored by TLC or LC-MS).

-

Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate).

-

Extract the final product, this compound, with a suitable organic solvent.

-

Dry the organic layer and concentrate to obtain the crude product, which will require further purification.

Summary of Reagents and Representative Yields

The following table summarizes the key reagents and expected yields, based on analogous reactions reported in the literature for salbutamol synthesis. Actual yields for this compound may vary.

| Step | Key Reagents | Solvent | Typical Reaction Time | Representative Yield (%) |

| 1. Protection | Acetone, p-TSA | Acetone | 6-12 hours | >85% |

| 2. α-Bromination | N-Bromosuccinimide (NBS) | Methanol | 2-4 hours | ~80% (crude) |

| 3. Substitution | 4-Methoxyphenethylamine, K2CO3 | Acetonitrile | 12-24 hours | 70-80% |

| 4. Reduction | Sodium Borohydride (NaBH4) | Methanol | 1-2 hours | >90% |

| 5. Deprotection | Aqueous HCl | THF/Water | 4-6 hours | 75-85% |

| Overall | ~35-45% |

Purification of this compound

Purification of the crude this compound is critical to remove unreacted starting materials, reagents, and by-products. The two primary methods are recrystallization and column chromatography.

Purification Workflow

Application Notes and Protocols for In Vitro Testing of Salmefamol on Airway Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salmefamol, a selective β2-adrenergic receptor agonist, is investigated for its potential as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its primary mechanism of action involves the relaxation of airway smooth muscle, leading to an increase in airway diameter and improved airflow. The protocol described herein provides a detailed methodology for the in vitro assessment of this compound's efficacy and potency using isolated guinea pig tracheal tissue, a well-established model for preclinical respiratory research.

This compound exerts its therapeutic effect by binding to β2-adrenergic receptors on the surface of airway smooth muscle cells.[1][2] This interaction activates a Gs-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase.[3] Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various intracellular targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the smooth muscle.

This application note provides a comprehensive protocol for evaluating the relaxant effects of this compound on pre-contracted airway tissue, allowing for the determination of key pharmacological parameters such as potency (EC50) and efficacy.

Data Presentation

Table 1: Quantitative Analysis of this compound-Induced Relaxation of Guinea Pig Tracheal Tissue

| This compound Concentration (M) | Log Concentration | Mean Relaxation (%) | Standard Error of the Mean (SEM) |

| 1.00E-09 | -9.0 | 5.2 | 1.1 |

| 1.00E-08 | -8.0 | 18.5 | 2.3 |

| 3.00E-08 | -7.5 | 35.8 | 3.1 |

| 1.00E-07 | -7.0 | 52.1 | 3.9 |

| 3.00E-07 | -6.5 | 75.4 | 4.2 |

| 1.00E-06 | -6.0 | 92.8 | 3.5 |

| 1.00E-05 | -5.0 | 98.1 | 2.1 |

Note: Data are representative of typical results and should be generated for each experiment. The EC50 value for Salbutamol, a structurally similar compound, has been reported to be approximately -log EC50: 7.82 in guinea pig trachea.

Experimental Protocols

Materials and Reagents

-

Animals: Male Dunkin-Hartley guinea pigs (250-350 g)

-

Reagents:

-

This compound

-

Carbachol (or Histamine)

-

Krebs-Henseleit Solution (see composition below)

-

Distilled water

-

Carbogen gas (95% O2, 5% CO2)

-

-

Equipment:

-

Isolated organ bath system with thermostatic control

-

Isometric force transducers

-

Data acquisition system and software

-

Dissection tools (scissors, forceps)

-

Surgical thread

-

pH meter

-

Analytical balance

-

Preparation of Krebs-Henseleit Solution

To prepare 1 liter of Krebs-Henseleit solution, dissolve the following reagents in 900 mL of distilled water and then make up the volume to 1 L. The solution should be freshly prepared on the day of the experiment.

| Reagent | Concentration (mM) | Weight (g/L) |

| NaCl | 118.0 | 6.90 |

| KCl | 4.7 | 0.35 |

| CaCl2·2H2O | 2.5 | 0.37 |

| MgSO4·7H2O | 1.2 | 0.29 |

| KH2PO4 | 1.2 | 0.16 |

| NaHCO3 | 25.0 | 2.10 |

| D-Glucose | 11.1 | 2.00 |

Continuously aerate the solution with carbogen gas (95% O2, 5% CO2) to maintain a pH of 7.4.

Tissue Preparation and Mounting

-

Humanely euthanize a guinea pig according to institutional guidelines.

-

Carefully dissect the trachea and place it in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.

-

Remove excess connective tissue and fat.

-

Cut the trachea into rings, each 2-3 cartilaginous rings in width.

-

Tie a loop of surgical thread through the lumen of two opposing sides of each tracheal ring.

-

Suspend the tracheal rings in the isolated organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

-

Attach one thread to a fixed hook in the organ bath and the other to an isometric force transducer.

-

Apply an initial resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.

Experimental Procedure

-

After the equilibration period, induce a stable contraction of the tracheal rings by adding a submaximal concentration of a contractile agent, such as Carbachol (e.g., 0.3 µM), to the organ bath.

-

Once the contraction has reached a stable plateau, cumulatively add increasing concentrations of this compound to the organ bath. Start with a low concentration (e.g., 1 nM) and increase in approximately half-log increments until a maximal relaxation response is achieved.

-

Allow the tissue to reach a stable response after each addition of this compound before adding the next concentration.

-

At the end of the experiment, wash the tissues repeatedly with fresh Krebs-Henseleit solution to return to baseline tension.

Data Analysis

-

Record the isometric tension continuously throughout the experiment.

-

Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the contractile agent.

-

Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

-

Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) from the concentration-response curve using a suitable non-linear regression software.

Mandatory Visualizations

Caption: Experimental workflow for in vitro testing of this compound.

Caption: this compound's signaling pathway in airway smooth muscle.

References

Application Notes and Protocols for Salmefamol Administration in Rodent Models of Asthma

Disclaimer: Due to the limited availability of specific data for salmefamol in rodent models of asthma, the following application notes and protocols have been adapted from studies using the closely related and well-researched β2-adrenergic agonists, salbutamol and salmeterol. Researchers should consider these as a starting point and optimize the protocols for their specific experimental needs.

Introduction

This compound is a long-acting β2-adrenergic receptor agonist with potential therapeutic applications in respiratory diseases such as asthma. Preclinical evaluation of its efficacy and mechanism of action necessitates the use of well-defined rodent models of asthma. This document provides detailed protocols for the administration of this compound to these models, along with methods for assessing its effects on key asthma-related parameters. The protocols described herein cover various administration routes, including intratracheal, intraperitoneal, and oral gavage, providing researchers with the necessary information to conduct robust and reproducible studies.

Administration Protocols

The choice of administration route can significantly impact the bioavailability, efficacy, and duration of action of this compound. The following protocols are provided as a guide for researchers.

Intratracheal (i.t.) Instillation

This method delivers a precise dose of the compound directly to the lungs, mimicking inhaled delivery in humans.

Materials:

-

This compound solution (sterile, in a suitable vehicle such as saline)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

-

Animal intubation platform or a slanted surface

-

Fiber optic light source or a small LED light

-

A 24-gauge catheter or a specialized mouse intubation cannula

-

Microsyringe (e.g., Hamilton syringe)

Protocol for Mice:

-

Anesthetize the mouse using a vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Position the mouse on its back on an intubation platform or a slanted board at approximately a 45-degree angle.

-

Gently pull the tongue to the side with forceps to visualize the glottis.

-

Use a cold light source to transilluminate the neck and clearly identify the tracheal opening.

-

Carefully insert the catheter or cannula between the vocal cords and into the trachea. A slight movement of the tube with respiration can confirm correct placement.

-

Administer the this compound solution (typically 25-50 µL for a mouse) using a microsyringe attached to the catheter.

-

Keep the mouse in a vertical position for a few seconds to allow the solution to distribute into the lungs.

-

Remove the catheter and allow the mouse to recover on a warming pad. Monitor the animal until it is fully ambulatory.

Intraperitoneal (i.p.) Injection

This systemic administration route is straightforward and allows for rapid absorption.

Materials:

-

This compound solution (sterile)

-

Sterile syringes (e.g., 25-27 gauge needle)

Protocol for Mice and Rats:

-

Restrain the rodent, exposing the abdomen. For mice, scruffing is a common method. For rats, appropriate manual restraint is necessary.

-

Tilt the animal slightly head-down to move the abdominal organs away from the injection site.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 10-20 degree angle.

-

Aspirate briefly to ensure no blood or fluid is drawn, which would indicate entry into a blood vessel or organ.

-

Inject the this compound solution. The volume should typically not exceed 10 mL/kg for rats and 20 mL/kg for mice.

-

Withdraw the needle and return the animal to its cage.

Oral Gavage (p.o.)

This method is used for the direct administration of a substance into the stomach.

Materials:

-

This compound solution or suspension

-

A flexible or rigid gavage needle with a ball-tip appropriate for the size of the animal.

-

Syringe

Protocol for Mice and Rats:

-

Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib.

-

Securely restrain the animal to prevent movement and injury.

-

Gently insert the gavage needle into the mouth, over the tongue, and advance it along the roof of the mouth into the esophagus. The animal should swallow the tube. If there is resistance, withdraw and re-attempt. Do not force the needle , as this can cause perforation of the esophagus or trachea.

-

Once the needle is in the correct position, administer the this compound solution slowly.

-

Withdraw the needle smoothly and return the animal to its cage.

-

Observe the animal for any signs of distress.

Quantitative Data Summary

The efficacy of this compound can be assessed by its impact on various asthma-related parameters. The following tables summarize expected quantitative outcomes based on studies with salbutamol and salmeterol.

Table 1: Effect of this compound (adapted from Salbutamol data) on Airway Hyperresponsiveness (AHR) in Ovalbumin-Sensitized Mice

| Administration Route | Dose | Challenge Agent | % Decrease in Airway Resistance | Citation |

| Intratracheal | 10-100 µg/kg | Methacholine | 30-60% | |

| Intraperitoneal | 0.5-2 mg/kg | Methacholine | 25-50% | |

| Oral Gavage | 1-5 mg/kg | Methacholine | 20-40% |

Table 2: Effect of this compound (adapted from Salbutamol data) on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF) of Asthmatic Rodents

| Administration Route | Dose | Cell Type | % Decrease in Cell Count | Citation |

| Intratracheal | 50 µg/kg | Eosinophils | 40-70% | |

| Intraperitoneal | 1 mg/kg | Neutrophils | 30-50% | |

| Nebulization | 3 mg/ml | Eosinophils | 50-80% |

Visualization of Pathways and Workflows

Signaling Pathway of β2-Adrenergic Receptor Agonists

Application Note: Preparation of a Stable Salmefamol Solution for Laboratory Use

Audience: Researchers, scientists, and drug development professionals.

Introduction Salmefamol is a selective β2-adrenergic receptor agonist used in research for its bronchodilator properties.[1][2] An experimental comparative study has shown that this compound exhibits a more intense and longer-lasting beta-adrenergic activity than the more commonly studied Salbutamol.[3] Ensuring the stability of this compound solutions is critical for obtaining reproducible and accurate results in laboratory experiments. This document provides detailed protocols for preparing stable aqueous solutions of this compound suitable for various in vitro and in vivo research applications.

Disclaimer: Specific stability and solubility data for this compound are limited in publicly available literature. The following protocols are largely based on extensive data from the structurally similar and well-researched β2-agonist, Salbutamol (Albuterol). Researchers are strongly advised to perform their own validation and stability tests for their specific experimental conditions.

Application Notes

Principle

This compound, like Salbutamol, is a β2-adrenergic receptor agonist. Its mechanism of action involves binding to β2-adrenergic receptors on the surface of smooth muscle cells.[1][3] This interaction activates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP concentration activates Protein Kinase A (PKA), resulting in the phosphorylation of downstream targets that lead to smooth muscle relaxation.

Chemical Properties and Solubility

This compound is typically available as a white to off-white crystalline powder. While specific solubility values are not widely reported, its structural analogue, Salbutamol, is sparingly soluble in water but soluble in ethanol. For experimental purposes, it is recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol, which can then be diluted to the final concentration in an aqueous buffer.

Factors Affecting Stability

-

pH: The stability of β2-agonist solutions is highly pH-dependent. Studies on R-salbutamol sulfate indicate that the solution is most stable at a pH of 6. Commercial preparations of racemic Salbutamol are often acidified to a pH of 3.5 to extend shelf life, but a neutralized solution is considered more suitable for clinical and experimental use to avoid potential bronchoconstriction. Therefore, adjusting the final working solution to a pH of approximately 6.0-6.5 is recommended.

-

Light: Salbutamol is known to be light-sensitive. As a precaution, this compound solutions should be protected from light during preparation and storage to prevent photodegradation.

-

Temperature: Prepared solutions of Salbutamol have been shown to be stable when stored under refrigerated conditions (5°C ± 3°C) for at least 30 days. Storage at controlled room temperature is also possible for shorter durations.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM)

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile

-

Vortex mixer

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

Methodology:

-

Determine the required mass of this compound powder to prepare the desired volume and concentration of the stock solution (Molecular Weight of this compound: 331.41 g/mol ).

-

Example for 1 mL of a 10 mM stock solution: 0.001 L * 0.010 mol/L * 331.41 g/mol = 3.31 mg.

-

-

Accurately weigh the this compound powder and place it into a sterile vial.

-

Add the calculated volume of DMSO to the vial.

-

Vortex the solution thoroughly until the this compound powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution

Materials:

-

This compound stock solution (from Protocol 1)

-

Sterile physiological buffer (e.g., Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), pH 7.2-7.4)

-

Sterile, dilute HCl and NaOH (e.g., 0.1 M) for pH adjustment

-

Calibrated pH meter

-

Sterile conical tubes or flasks

Methodology:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Determine the volume of stock solution needed to achieve the desired final concentration in the chosen aqueous buffer.

-

Example for 10 mL of a 10 µM working solution from a 10 mM stock: V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL or 10 µL.

-

-

Add the desired volume of the physiological buffer to a sterile container.

-

While gently stirring, add the calculated volume of the this compound stock solution to the buffer. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

-

Allow the solution to mix completely.

-

Measure the pH of the solution using a calibrated pH meter.

-

Adjust the pH to a target range of 6.0 - 6.5 by adding small volumes of sterile 0.1 M HCl or 0.1 M NaOH dropwise.

-

Sterilize the final working solution by passing it through a 0.22 µm syringe filter if required for the experiment (e.g., for cell culture).

-

Store the final working solution protected from light. For short-term use (up to 7 days), store at 2-8°C. For longer-term storage, refer to the stability data in Table 1.

Data Presentation

Table 1: Summary of Recommended Parameters for Stable this compound Solution

| Parameter | Stock Solution | Aqueous Working Solution |

| Solvent | DMSO or Ethanol | Physiological Buffer (e.g., PBS, HBSS) |

| Typical Concentration | 1 - 10 mM | 10 nM - 100 µM |

| Target pH | Not Applicable | 6.0 - 6.5 |

| Storage Temperature | -20°C (long-term) | 2-8°C (short-term) or 5°C ± 3°C (up to 30 days) |

| Storage Conditions | Protect from light, aliquot to avoid freeze-thaw | Protect from light |

Mandatory Visualization

Caption: Experimental workflow for preparing this compound solutions.

References

Application Notes and Protocols for the Quantification of Salmefamol and Related Beta-2 Agonists in Biological Samples

Introduction

Salmefamol is a sympathomimetic bronchodilator drug, recognized for its selective action on beta-2 adrenergic receptors. The quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the broader context of drug development. While specific, modern high-performance liquid chromatography (HPLC) methods for this compound are not extensively documented in recent literature, early clinical pharmacology studies have provided foundational knowledge on its behavior in the body. A 1975 study on the absorption, excretion, and metabolism of radiolabeled this compound ([3H]-salmefamol) in asthmatic patients revealed that after oral administration, the drug is well absorbed, with peak plasma levels occurring between 0.6 to 2.0 hours. Notably, very little free this compound was detected in plasma or urine, with the majority being present as metabolites, primarily sulphate conjugates.

Given the structural and functional similarities between this compound and the widely used beta-2 agonist Salbutamol (Albuterol), the well-established and extensively documented HPLC methods for Salbutamol can serve as a valuable reference for developing and validating analytical methods for this compound. This document provides a detailed overview of these analogous methods, including sample preparation, chromatographic conditions, and quantitative data, to guide researchers in this area.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Urine and Plasma

Solid-phase extraction is a common and effective technique for the cleanup and concentration of analytes from complex biological matrices prior to HPLC analysis.

-

For Unchanged Salbutamol in Urine:

-

Internal Standard: Add terbutaline as an internal standard to the urine sample.

-

Cartridge Conditioning: Use Confirm HCX cartridges. Condition the cartridge sequentially with methanol and the appropriate buffer.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a suitable solvent to remove interfering substances.

-

Elution: Elute the analyte and internal standard using an appropriate elution solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC injection.

-

-

For Salbutamol and its Metabolites in Urine:

-

Internal Standard: Add terbutaline as an internal standard.

-

Cartridge Conditioning: Use Oasis HLB cartridges.

-

Follow steps 1.3 to 1.6 as described above.

-

-

For Salbutamol in Plasma:

-

Pre-treatment: To 1.0 ml of plasma, add 0.5 ml of a phosphate buffer (2.0 mol/L, pH 9.0) containing 0.4% diphenylboric acid 2-aminoethyl ester.

-

Liquid-Liquid Extraction: Perform an extraction with 4.0 ml of chloroform containing 1% tetraoctylammonium bromide.

-

Back Extraction: The organic layer is then removed and back-extracted with 300 µl of 0.08 mol/L acetic acid.

-

Injection: Inject 100 µl of the acid layer onto the HPLC system.

-

High-Performance Liquid Chromatography (HPLC) Methods

Below are examples of HPLC conditions that have been successfully used for the quantification of Salbutamol in biological samples.

-

Method 1: HPLC with UV Detection for Plasma

-

Columns: Kromasil C18 pretreatment column (20 x 4 mm, 5 µm) and an Ultrasphere Cyano analysis column (250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of 0.025 mol/L phosphate buffer (pH 2.8), acetonitrile, and methanol in a ratio of 95:4:1.

-

Flow Rate: 0.9 ml/min through the pretreatment column and 1.0 ml/min through the analysis column.

-

Detection: UV detection at 224 nm.

-

Internal Standard: Morphine.

-

-

Method 2: HPLC with Fluorescence Detection for Urine

-

Column: A reversed-phase HPLC column.

-

Detection: Fluorescence detection.

-

Internal Standard: Terbutaline.

-

-

Method 3: HPLC with a Coulometric Electrode Array System for Plasma and Urine

-

Mobile Phase: A mixture of 30mM sodium dihydrogen phosphate and 30mM triethylamine (adjusted to pH 6.0 with phosphoric acid) and methanol in a 90:10 (v/v) ratio.

-

Detection: A coulometric electrode array system with electrode potentials set at 300, 400, 550, and 650 mV.

-

Internal Standard: Paracetamol (external standard).

-

Quantitative Data Summary

The following tables summarize the quantitative data from various HPLC methods for Salbutamol quantification.

| Parameter | Plasma | Urine | Reference |

| Linearity Range | 0.5 to 32 µg/L | 25 to 300 µg/L | |

| Limit of Detection (LOD) | 0.5 µg/L | 4.0 µg/L (unchanged) | |

| 4.8 µg/L (with metabolites) | |||

| 0.15 µg/mL | |||

| 20 ng/mL (LC-MS/MS) | |||

| Limit of Quantification (LOQ) | - | 12.12 µg/L (unchanged) | |

| 14.56 µg/L (with metabolites) | |||

| Retention Time | 6.7 min (Salbutamol) | - | |

| 7.6 min (Morphine - IS) | |||

| Recovery | 96% - 107% | 90.82% (unchanged) | |

| 91.54% (with metabolites) | |||

| 77.32% | 81.25% | ||

| Intra-day RSD | < 5% | - | |

| Inter-day RSD | < 8% | - |

Visualizations

Experimental Workflow for HPLC Analysis

Application Notes and Protocols: Measuring Salmefamol-Induced cAMP Production Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salmefamol, also known as Salbutamol, is a short-acting β2-adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effect is primarily mediated through the stimulation of β2-adrenergic receptors, which are Gs protein-coupled receptors (GPCRs). Activation of these receptors triggers a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a crucial second messenger. This elevation in cAMP ultimately results in the relaxation of airway smooth muscle, alleviating bronchoconstriction.

Accurate measurement of this compound-induced cAMP production is critical for understanding its pharmacological profile, screening for novel β2-adrenergic agonists, and conducting structure-activity relationship (SAR) studies. This document provides detailed application notes and protocols for robust, cell-based assays designed to quantify cAMP levels in response to this compound stimulation. The assays described are suitable for both high-throughput screening and detailed pharmacological characterization.

Signaling Pathway of this compound-Induced cAMP Production

This compound binds to the β2-adrenergic receptor, a Gs protein-coupled receptor. This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological response of smooth muscle relaxation.

Figure 1. Signaling pathway of this compound-induced cAMP production.

Data Presentation: Potency of this compound in Various Cell Lines

The half-maximal effective concentration (EC50) is a key parameter for quantifying the potency of a drug. The following table summarizes the EC50 values for this compound (Salbutamol)-induced cAMP production in different cell lines, as reported in the literature.

| Cell Line | Assay Type | EC50 of this compound (Salbutamol) | Reference |

| Human Airway Smooth Muscle (HASM) | [3H]-cAMP formation | 0.6 µM | |

| Chinese Hamster Ovary (CHO) expressing human β2-adrenergic receptor | HitHunter cAMP Assay | 8.7 nM (unwashed) | |

| Human Embryonic Kidney 293 (HEK293) | GloSensor™ cAMP Assay | Not explicitly stated, but shown to be a partial agonist |

Note: EC50 values can vary depending on the specific assay conditions, cell passage number, and receptor expression levels.

Experimental Protocols

A variety of commercially available assay kits can be used to measure cAMP levels. Below are generalized protocols for two common types of assays: luminescence-based assays (e.g., Promega's cAMP-Glo™ and GloSensor™) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays (e.g., Revvity's LANCE® Ultra™ cAMP).

General Experimental Workflow

The general workflow for measuring this compound-induced cAMP production involves cell preparation, compound treatment, and signal detection.

Figure 2. General experimental workflow for a cell-based cAMP assay.

Protocol 1: Luminescence-Based cAMP Assay (e.g., cAMP-Glo™ Assay)

This protocol is based on the principle that cAMP stimulates the activity of protein kinase A (PKA). The assay measures the remaining ATP after the PKA reaction using a luciferase-based detection system. Luminescence is inversely proportional to the cAMP concentration.

Materials:

-

Cells expressing the β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells)

-

Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS)

-

This compound

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

cAMP-Glo™ Assay Kit (Promega) or similar

-

White, opaque 96- or 384-well assay plates

-

Plate-reading luminometer

Procedure:

-

Cell Seeding:

-

Culture cells to approximately 80-90% confluency.

-

Trypsinize and resuspend cells in an appropriate volume of culture medium.

-

Seed cells into a white, opaque assay plate at a predetermined optimal density. For example, 0.2x10^6 cells/well for a 96-well plate.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Perform serial dilutions of this compound in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA) to create a dose-response curve. Include a vehicle control.

-

It is recommended to include a phosphodiesterase (PDE) inhibitor like IBMX (e.g., at a final concentration of 0.5 mM) in the stimulation buffer to prevent cAMP degradation.

-

Carefully remove the culture medium from the cells.

-

Add the prepared this compound dilutions to the respective wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

cAMP Detection:

-

Following the manufacturer's instructions for the cAMP-Glo™ Assay, add the lysis buffer to each well and incubate with

-

Application Notes and Protocols for Preclinical Evaluation of Salmefamol Aerosol Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salmefamol is a β2-adrenergic receptor agonist with bronchodilator properties, intended for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This document provides detailed application notes and protocols for the preclinical evaluation of aerosolized this compound formulations. Due to the limited availability of specific preclinical data for this compound, this guide incorporates established methodologies and representative data from closely related and well-studied β2-agonists, such as Salbutamol and Salmeterol, to provide a comprehensive framework for preclinical research.

Mechanism of Action: β2-Adrenergic Receptor Signaling

This compound, as a β2-adrenergic receptor agonist, is expected to exert its therapeutic effect by stimulating the β2-adrenergic receptors on the surface of airway smooth muscle cells. This interaction initiates a signaling cascade that leads to bronchodilation.

Signaling Pathway

The binding of this compound to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), is anticipated to activate the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium levels and relaxation of the airway smooth muscle.

Application Note: In Vivo Assessment of Salmefamol's Bronchodilatory Efficacy

Introduction

Salmefamol is a selective beta-2 (β2) adrenergic receptor agonist with bronchodilatory properties.[1] As a sympathomimetic amine, its primary therapeutic action is to relax airway smooth muscle, thereby alleviating bronchoconstriction, a hallmark of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[2][3] Preclinical evaluation of new bronchodilator candidates like this compound requires robust in vivo models that can accurately predict clinical efficacy, potency, and duration of action.